molecular formula C8H5ClN2OS2 B13705443 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B13705443
M. Wt: 244.7 g/mol
InChI Key: VIVLMKQXQDMAMR-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure with a chloro substituent at position 2, a methylthio group at position 4, and a carbaldehyde group at position 6. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidine derivatives . The reaction conditions often require heating in the presence of formic acid or other cyclizing agents to facilitate the formation of the thienopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted thienopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in folate metabolism, leading to disruption of nucleotide biosynthesis and cell proliferation . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H5ClN2OS2

Molecular Weight

244.7 g/mol

IUPAC Name

2-chloro-4-methylsulfanylthieno[3,2-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C8H5ClN2OS2/c1-13-7-6-5(10-8(9)11-7)2-4(3-12)14-6/h2-3H,1H3

InChI Key

VIVLMKQXQDMAMR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1SC(=C2)C=O)Cl

Origin of Product

United States

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